5-(4-chlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazolidine derivatives This compound is characterized by the presence of a chlorophenyl group and a dimethoxyphenyl group, which are linked through a pyrazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide typically involves the condensation of 4-chlorobenzaldehyde with 3,4-dimethoxybenzaldehyde in the presence of a suitable amine, followed by cyclization to form the pyrazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
5-(4-chlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to induce apoptosis in cancer cells by activating caspases, which are key enzymes involved in the programmed cell death pathway .
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenylpyrazolidine-3,5-dione
- 3,4-dimethoxyphenylpyrazolidine-3-carboxamide
- 4-chlorophenyl-3,4-dimethoxyphenylpyrazolidine
Uniqueness
5-(4-chlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines .
Properties
Molecular Formula |
C19H21ClN4O3 |
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Molecular Weight |
388.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide |
InChI |
InChI=1S/C19H21ClN4O3/c1-26-17-8-3-12(9-18(17)27-2)11-21-24-19(25)16-10-15(22-23-16)13-4-6-14(20)7-5-13/h3-9,11,15-16,22-23H,10H2,1-2H3,(H,24,25)/b21-11+ |
InChI Key |
YLUKAGLOPTXNGC-SRZZPIQSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2CC(NN2)C3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2CC(NN2)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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